(5-Chloro-2-iodophenyl)methanesulfonyl chloride
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Overview
Description
(5-Chloro-2-iodophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5Cl2IO2S and a molecular weight of 350.99 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-iodophenyl)methanesulfonyl chloride typically involves the reaction of 5-chloro-2-iodophenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-iodophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfone under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfones, and various substituted phenyl derivatives .
Scientific Research Applications
(5-Chloro-2-iodophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying protein function and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-iodophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog with a similar sulfonyl chloride group but lacking the chloro and iodo substituents.
Tosyl chloride: Another sulfonyl chloride compound with a toluene group instead of the phenyl ring.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its high reactivity.
Uniqueness
(5-Chloro-2-iodophenyl)methanesulfonyl chloride is unique due to the presence of both chloro and iodo substituents on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H5Cl2IO2S |
---|---|
Molecular Weight |
350.99 g/mol |
IUPAC Name |
(5-chloro-2-iodophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2IO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2 |
InChI Key |
FHRBNNSABCKNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)I |
Origin of Product |
United States |
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